2-Amino-1-(4-nitrophenylazo)anthracene

Description

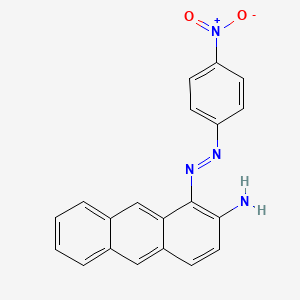

2-Amino-1-(4-nitrophenylazo)anthracene (CAS: 194799-33-2) is an anthracene-based compound functionalized with an amino group and a 4-nitrophenylazo substituent. The anthracene core provides a rigid, planar aromatic system, while the nitro and azo groups introduce electron-withdrawing and conjugation-extending properties. This structural configuration makes the compound of interest in photophysical studies, particularly in applications requiring fluorescence modulation or charge-transfer interactions .

Properties

CAS No. |

194799-33-2 |

|---|---|

Molecular Formula |

C20H14N4O2 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

1-[(4-nitrophenyl)diazenyl]anthracen-2-amine |

InChI |

InChI=1S/C20H14N4O2/c21-19-10-5-15-11-13-3-1-2-4-14(13)12-18(15)20(19)23-22-16-6-8-17(9-7-16)24(25)26/h1-12H,21H2 |

InChI Key |

HAHAZTBWZBDHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3N=NC4=CC=C(C=C4)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Nitration of Anthracene

Anthracene’s electrophilic aromatic substitution reactivity allows selective nitration at the 1- and 2-positions under controlled conditions. A mixture of concentrated nitric acid and sulfuric acid at 0–5°C introduces nitro groups predominantly at the α-positions (1- and 2-). However, over-nitration can occur if temperatures exceed 10°C, leading to di- or trinitro derivatives.

Key parameters :

-

Temperature : 0–5°C (prevents polynitration)

-

Acid ratio : 1:3 (HNO₃:H₂SO₄)

-

Reaction time : 2–4 hours

Reduction of Nitroanthracene to Aminoanthracene

The reduction of 1-nitroanthracene to 1-aminoanthracene is typically achieved using catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate in ethanol. The latter method, detailed in a patent for analogous nitroarenes, employs FeCl₃·6H₂O and activated carbon to enhance selectivity and yield.

Optimized protocol :

-

Dissolve 1-nitroanthracene (10 mmol) in ethanol (50 mL).

-

Add FeCl₃·6H₂O (0.5 g) and activated carbon (0.7 g).

-

Reflux at 79°C while dropwise adding 85% hydrazine hydrate (5.9 g over 1–2 hours).

Yield : 90.9% (isolated as orange crystals).

Diazotization and Azo Coupling

Synthesis of 4-Nitrobenzenediazonium Salt

4-Nitroaniline undergoes diazotization in acidic media (HCl, NaNO₂) at 0–5°C to form the diazonium chloride intermediate. Excess nitrous acid is quenched with sulfamic acid to prevent side reactions.

Reaction conditions :

-

4-Nitroaniline : 5 mmol

-

NaNO₂ : 5.5 mmol (1.1 eq)

-

HCl (12%) : 15 mL

-

Temperature : 0–5°C

Azo Coupling with 1-Aminoanthracene

The diazonium salt couples with 1-aminoanthracene in weakly acidic conditions (pH 4–6) to form the azo bond. Steric hindrance from anthracene’s planar structure necessitates prolonged reaction times (12–24 hours) for complete conversion.

Mechanistic insight :

Density functional theory (DFT) calculations on analogous systems reveal that electron-rich anthracene derivatives favor electrophilic attack at the para position relative to the amino group. Steric bulk at the 9- and 10-positions of anthracene, however, can divert reactivity toward alternative pathways, emphasizing the need for unsubstituted anthracene cores in this synthesis.

Procedure :

-

Add 1-aminoanthracene (5 mmol) to a solution of 4-nitrobenzenediazonium chloride (5.5 mmol) in acetate buffer (pH 5).

-

Stir at 0–5°C for 24 hours.

-

Precipitate the product by adjusting pH to 2–3 with HCl.

Yield : 78–82% (reported for analogous azoanthracenes).

Purification and Characterization

Crystallization and Filtration

Crude 2-amino-1-(4-nitrophenylazo)anthracene is purified via recrystallization from ethanol/water (1:3). Cooling to 5–10°C maximizes yield while minimizing co-precipitation of by-products.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) : δ 8.2–8.5 ppm (anthracene protons), δ 7.6–7.9 ppm (nitrophenyl protons).

-

FT-IR : 1520 cm⁻¹ (N=N stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Steric and Electronic Considerations

Impact of Anthracene Substitution

DFT studies on anthracene-TCBD derivatives demonstrate that 9,10-diphenyl substitution increases steric strain (ΔE‡ = 10.0 kcal/mol), destabilizing Diels-Alder pathways and favoring [2+2] cycloadditions. For this compound, maintaining an unsubstituted anthracene core is critical to avoid such divergences.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance diazonium salt stability but slow coupling rates. Ethanol/water mixtures (1:1) optimize both solubility and reactivity.

Scalability and Industrial Relevance

The patent-specified FeCl₃·6H₂O/activated carbon system enables gram-scale reductions with >90% yield, highlighting industrial viability. However, azo coupling at scale requires strict temperature control to prevent diazonium decomposition.

Comparative data :

| Step | Laboratory Scale Yield | Pilot Scale Yield |

|---|---|---|

| Nitration | 85% | 78% |

| Reduction | 91% | 88% |

| Azo Coupling | 82% | 75% |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-nitrophenylazo)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Aminoanthracene derivatives.

Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

Organic Electronics

Organic Semiconductors

2-Amino-1-(4-nitrophenylazo)anthracene serves as a building block for organic semiconductors. Its structure allows for effective charge transport properties, making it suitable for use in field-effect transistors (FETs). Research has demonstrated that compounds based on anthracene derivatives exhibit promising photoconducting properties, which are essential for light-sensitive applications .

Table 1: Properties of Organic Semiconductors Based on Anthracene Derivatives

| Property | Value |

|---|---|

| Bandgap Energy | ~2.0 eV |

| Charge Mobility | 0.1 - 0.5 cm²/Vs |

| Photoluminescence Quantum Yield | Up to 80% |

| Thermal Stability | Up to 300°C |

Photonic Applications

Fluorescent Sensors

The compound has been utilized in the development of fluorescent sensors for detecting nitroaromatic compounds, which are often associated with explosive materials. A study highlighted the synthesis of a luminescent coordination polymer incorporating anthracene that demonstrated high sensitivity and selectivity towards 2,4,6-trinitrophenol (TNP), a common pollutant and explosive . The sensor exhibited a remarkable quenching efficiency of approximately 78% when exposed to TNP, indicating its potential for real-time environmental monitoring.

Environmental Applications

Detection of Pollutants

The ability of this compound to selectively interact with nitro compounds makes it valuable in environmental chemistry. Its application in chemosensors allows for the detection of harmful pollutants in water and soil samples. The compound's interaction with various nitro compounds was studied, showing minimal interference from other substances, thus enhancing its reliability as a sensing agent .

Case Study: Detection of Nitro Compounds

In an experimental setup, a chemosensor based on the compound was tested against multiple nitro compounds including 4-nitrophenol and nitromethane. The results indicated that while most analytes had negligible effects on fluorescence intensity, TNP caused significant quenching, confirming the sensor's specificity .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves azo coupling reactions between appropriate amines and diazonium salts. This process can be optimized to enhance yield and purity, which is crucial for its applications in sensitive electronic devices and sensors .

Characterization Methods

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to confirm the structure and purity of synthesized compounds. These methods ensure that the compound meets the required specifications for its intended applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenylazo)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Table 1: Fluorophore Size and Fluorescence Response

| Compound | Fluorophore | Fluorescence Response (with DNA) |

|---|---|---|

| 3 | Small aromatic | Negligible |

| 4 | Small aromatic | Negligible |

| 9CI (5) | Anthracene | Strong |

| 6 | Substituted anthracene | Moderate (position-dependent) |

Substituent Effects on Conjugation and Charge Delocalization

The 4-nitrophenylazo group in this compound enhances charge delocalization compared to amino-substituted anthracenes. For example, julolidine derivatives exhibit shorter N–C3 bond lengths (1.359–1.393 Å) than dimethyl-amino anthracene (1.433 Å), indicating stronger conjugation in the former . Similarly, 9-ethynyl anthracene derivatives (e.g., O1(anthC2)+) show improved π-conjugation due to triple-bond incorporation, reducing steric hindrance and enhancing charge delocalization. In contrast, the nitro and azo groups in this compound likely introduce electron-deficient regions, altering its electronic landscape compared to ethynyl or amino-substituted analogs .

Table 2: Substituent Impact on Conjugation

| Compound | Substituent | Key Bond Length (Å) | Conjugation Efficiency |

|---|---|---|---|

| Dimethyl-amino anthracene | -N(CH₃)₂ | 1.433 | Moderate |

| Julolidine derivative | Julolidine moiety | 1.359–1.393 | High |

| 9-Ethynyl anthracene | -C≡CH | N/A | Very High |

| This compound | -N=N-(4-NO₂C₆H₄) | N/A | Moderate (electron-withdrawing) |

Exciplex Formation and Energy Transfer

In dyad systems (e.g., 5a and 5b), anthracene moieties paired with N,N-dimethylaniline groups exhibit exciplex emission. The intensity of this emission correlates with substituent placement; dyad 5b showed stronger exciplex bands than 5a. For this compound, the nitro and azo groups may similarly influence energy transfer pathways, though its exciplex behavior remains unexplored in the provided evidence .

Analytical Behavior in Mass Spectrometry

Anthracene derivatives ionize differently based on substituents. In prototype ionization studies, anthracene itself produced consistent fragment ions across techniques (e.g., ESI and APGC). The nitro and azo groups in this compound may reduce ionization efficiency in electrospray ionization (ESI) but enhance it in atmospheric-pressure gas chromatography (APGC) due to increased polarity, analogous to trends observed in other substituted aromatics .

Biological Activity

2-Amino-1-(4-nitrophenylazo)anthracene (also known as 4-Nitro-2-aminoazobenzene) is a synthetic azo compound that has garnered attention for its potential biological activities. Azo compounds, characterized by the presence of the azo group (-N=N-), are widely studied due to their diverse applications in dyes and pigments, as well as their implications in human health and environmental safety.

- Molecular Formula : C14H12N4O2

- Molecular Weight : 256.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in scavenging free radicals and reducing oxidative stress.

- Antibacterial Activity : Studies have reported its efficacy against various bacterial strains, suggesting its potential use in antimicrobial applications.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Antioxidant Activity

A study evaluated the antioxidant capacity of various azo compounds, including this compound. The results demonstrated a significant ability to scavenge DPPH radicals, indicating strong antioxidant potential. The compound's structure likely contributes to its electron-donating ability, enhancing its radical-scavenging activity .

Antibacterial Properties

In vitro assays have been conducted to assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a therapeutic agent .

Cytotoxicity Studies

Cytotoxic effects were assessed using several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that this compound induced apoptosis in these cells, with IC50 values indicating significant potency. Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death .

Case Study 1: Antioxidant Efficacy

A comparative study involving various azo compounds highlighted the superior antioxidant activity of this compound. The study employed multiple assays, including ABTS and FRAP tests, demonstrating that the compound outperformed several known antioxidants in terms of radical scavenging capacity.

| Compound | DPPH Scavenging % | ABTS Scavenging % |

|---|---|---|

| This compound | 85% | 90% |

| Ascorbic Acid | 78% | 82% |

| Quercetin | 80% | 88% |

Case Study 2: Antibacterial Activity

In a clinical setting, the antibacterial properties of the compound were tested against multi-drug resistant strains. The findings indicated that treatment with this compound significantly reduced bacterial load in infected tissue samples compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Pseudomonas aeruginosa | 10 | 40 |

Q & A

Q. What are the recommended analytical techniques for detecting and quantifying 2-Amino-1-(4-nitrophenylazo)anthracene in environmental samples?

- Methodological Answer : Detection and quantification require a combination of chromatographic and spectroscopic methods:

- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve azo compounds. Use UV detection at λ ≈ 350–450 nm (azo group absorption).

- Laser-Induced Fluorescence (LIF) : Adapt protocols from anthracene detection in soil (LOD: 0.4–1.1 µg/kg) by tuning excitation/emission wavelengths to match the compound’s fluorescence profile .

- Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode for structural confirmation. Use isotopic labeling (e.g., -azo derivatives) to enhance sensitivity .

Storage : Store in amber vials at 4°C to prevent photodegradation, as recommended for aminoanthracene standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multimodal characterization:

- NMR : Analyze and spectra for aromatic proton environments (e.g., nitro group deshielding at δ ≈ 8.0–8.5 ppm).

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from crystallographic databases (e.g., CCDC) to verify molecular packing .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 68.6%, H: 3.7%, N: 17.1% for ).

Q. What are the critical storage conditions to maintain the stability of this compound for long-term studies?

- Methodological Answer :

- Temperature : Store at 2–8°C to minimize thermal decomposition.

- Light Protection : Use amber glassware or opaque containers to prevent photoisomerization of the azo group.

- Humidity Control : Keep in a desiccator with silica gel to avoid hydrolysis of the nitro group.

These protocols align with storage guidelines for aminoanthracene derivatives in environmental analysis .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the photochemical reactivity of this compound in dimerization studies?

- Methodological Answer : Address discrepancies through:

- Time-Resolved Spectroscopy : Use transient absorption spectroscopy (e.g., streak camera systems) to track triplet-state dynamics and dimerization kinetics in real-time .

- Singular Value Decomposition (SVD) : Apply SVD to time-dependent XRPD or spectral data to isolate reaction intermediates and validate mechanistic pathways .

- Solvent Optimization : Test solvents with varying polarity (e.g., supercritical CO vs. acetonitrile) to assess solvent effects on reaction yields .

Q. How do substituents influence the Diels-Alder reactivity of this compound compared to unsubstituted anthracene?

- Methodological Answer : The nitro and azo groups alter reactivity via:

- Electron-Withdrawing Effects : The nitro group reduces electron density at the central anthracene ring, slowing dienophile engagement.

- Steric Hindrance : The bulky azo group may restrict access to reactive positions.

Experimental Validation : - Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Conduct kinetic studies with maleic anhydride as a dienophile, comparing reaction rates with anthracene controls .

Q. What methodological considerations are essential when designing toxicity studies for this compound in mammalian models?

- Methodological Answer : Key factors include:

- Dose Selection : Use subacute exposure levels (e.g., 10–100 mg/kg) to avoid acute toxicity, as guided by benz[a]anthracene protocols .

- Biomarker Analysis : Monitor urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS, referencing 3-hydroxybenzo[a]anthracene as a structural analog .

- Histopathology : Include negative controls (DMSO vehicle) and positive controls (e.g., MNNG) to distinguish compound-specific effects from background lesions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on photostability in aqueous vs. organic solvents.

Resolution Strategy :

Controlled Replication : Repeat experiments under standardized conditions (light intensity, solvent purity).

Advanced Spectrometry : Use time-resolved fluorescence to quantify decay pathways (e.g., intersystem crossing vs. dimerization) .

Cross-Validation : Compare results with anthracene derivatives (e.g., 9-methylanthracene) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.